molecular formula C9H9BrN2O B1289534 2-(6-Bromo-1H-indazol-1-yl)ethanol CAS No. 281204-67-9

2-(6-Bromo-1H-indazol-1-yl)ethanol

Cat. No.: B1289534
CAS No.: 281204-67-9
M. Wt: 241.08 g/mol
InChI Key: MCQPFOGIAUHFRL-UHFFFAOYSA-N
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Description

2-(6-Bromo-1H-indazol-1-yl)ethanol is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring The presence of a bromine atom at the 6th position and an ethanol group at the 2nd position of the indazole ring makes this compound unique

Biochemical Analysis

Biochemical Properties

2-(6-Bromo-1H-indazol-1-yl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a reduction in the production of pro-inflammatory mediators, showcasing the potential anti-inflammatory properties of this compound.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the production of catabolic or anti-inflammatory mediators in osteoarthritis cartilage . By altering the expression of specific genes, this compound can impact cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and proteins. For instance, its interaction with COX-2 involves binding to the enzyme’s active site, leading to inhibition of its catalytic activity . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit anti-inflammatory and analgesic properties without significant toxicity . At higher doses, toxic or adverse effects may occur, including potential hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a dosage range within which this compound is both effective and safe.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are responsible for its metabolism . These interactions can influence metabolic flux and metabolite levels, affecting the overall metabolic profile of cells and tissues exposed to this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can exert its biochemical effects. The localization of this compound can also impact its stability and degradation, further influencing its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-1H-indazol-1-yl)ethanol typically involves the following steps:

    Bromination of Indazole: The starting material, indazole, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile.

    Formation of this compound: The brominated indazole is then reacted with ethylene oxide or ethylene glycol in the presence of a base such as potassium carbonate or sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-1H-indazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution, or sodium hydroxide in water for hydroxyl substitution.

Major Products

    Oxidation: 2-(6-Bromo-1H-indazol-1-yl)acetaldehyde or 2-(6-Bromo-1H-indazol-1-yl)acetic acid.

    Reduction: 2-(1H-indazol-1-yl)ethanol.

    Substitution: 2-(6-Amino-1H-indazol-1-yl)ethanol or 2-(6-Hydroxy-1H-indazol-1-yl)ethanol.

Scientific Research Applications

2-(6-Bromo-1H-indazol-1-yl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indazol-1-yl)ethanol: Lacks the bromine atom, which may result in different biological activities and chemical reactivity.

    6-Bromo-1H-indazole:

    2-(6-Chloro-1H-indazol-1-yl)ethanol: Similar structure but with a chlorine atom instead of bromine, which may influence its reactivity and biological properties.

Uniqueness

2-(6-Bromo-1H-indazol-1-yl)ethanol is unique due to the presence of both the bromine atom and the ethanol group, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-(6-bromoindazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-8-2-1-7-6-11-12(3-4-13)9(7)5-8/h1-2,5-6,13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQPFOGIAUHFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N(N=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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